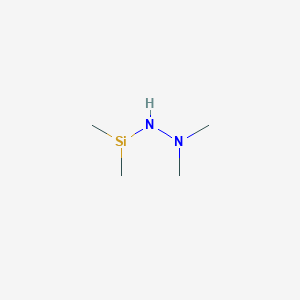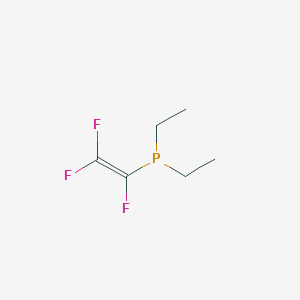
Phosphine, diethyl(trifluoroethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, diethyl(trifluoroethenyl)- is an organophosphorus compound with the chemical formula C6H10F3P. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine, diethyl(trifluoroethenyl)- can be synthesized through several methods. One common approach involves the reaction of diethylphosphine with trifluoroethylene under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of phosphine, diethyl(trifluoroethenyl)- may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, diethyl(trifluoroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The trifluoroethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
Phosphine, diethyl(trifluoroethenyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphine, diethyl(trifluoroethenyl)- involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metals, which can then participate in catalytic cycles. The trifluoroethenyl group can also undergo various transformations, contributing to the compound’s reactivity and versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to phosphine, diethyl(trifluoroethenyl)- include other tertiary phosphines such as triphenylphosphine, triethylphosphine, and tris(2,4,6-trimethoxyphenyl)phosphine .
Uniqueness
What sets phosphine, diethyl(trifluoroethenyl)- apart is the presence of the trifluoroethenyl group, which imparts unique electronic and steric properties. This makes the compound particularly useful in applications requiring specific reactivity and selectivity .
Eigenschaften
CAS-Nummer |
400846-21-1 |
|---|---|
Molekularformel |
C6H10F3P |
Molekulargewicht |
170.11 g/mol |
IUPAC-Name |
diethyl(1,2,2-trifluoroethenyl)phosphane |
InChI |
InChI=1S/C6H10F3P/c1-3-10(4-2)6(9)5(7)8/h3-4H2,1-2H3 |
InChI-Schlüssel |
BJOYXFPHTCYGBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(CC)C(=C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
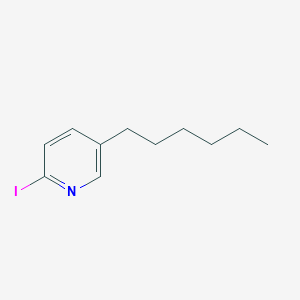
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
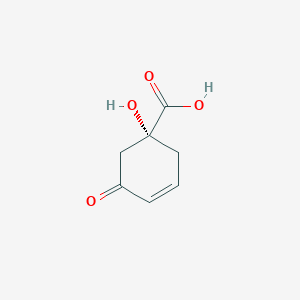
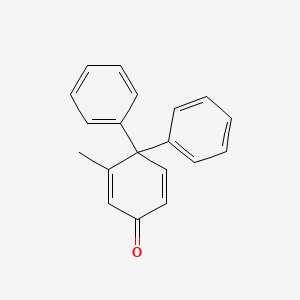
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)
